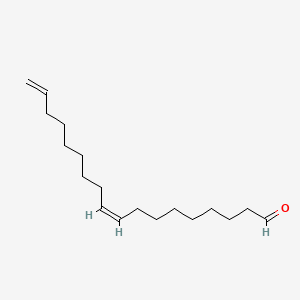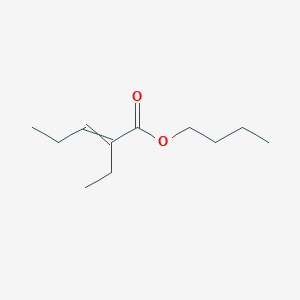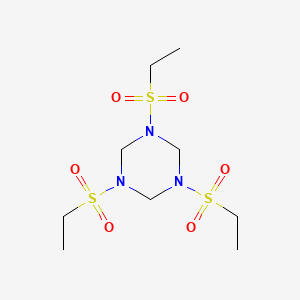
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethylsulfonyl groups attached to the triazinane ring, making it a unique and versatile molecule in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the triazinane ring can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable tool for medicinal chemistry.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a precursor for drugs targeting specific biological pathways.
Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism by which 1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethylsulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane can be compared with other triazine derivatives such as:
1,3,5-Triazine: The parent compound with no substituents. It is less reactive and has different chemical properties compared to the ethylsulfonyl derivative.
1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane: A similar compound with methylsulfonyl groups instead of ethylsulfonyl groups. The difference in alkyl chain length can affect the compound’s reactivity and solubility.
2,4,6-Tris(ethylsulfonyl)-1,3,5-triazine: Another derivative with ethylsulfonyl groups but different substitution pattern. This can lead to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of ethylsulfonyl groups, which confer distinct chemical and physical properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
52082-74-3 |
|---|---|
Molekularformel |
C9H21N3O6S3 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1,3,5-tris(ethylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
IIOVZMPHTVEMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CC)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
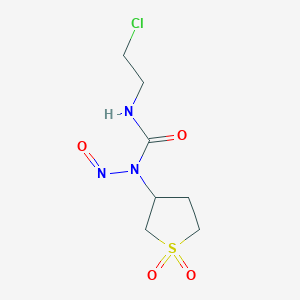

![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
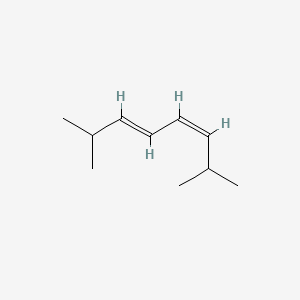
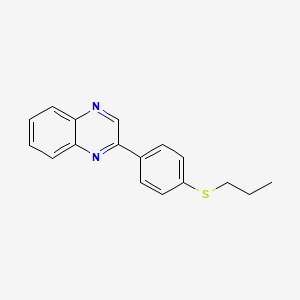
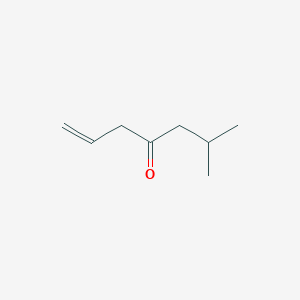
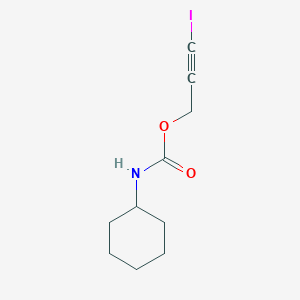
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

